
(5R)-3-(Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)-L-tryptophyl)-2,2,5-trimethyloxazolidine-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5R)-3-(Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)-L-tryptophyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid is a complex organic molecule that features a variety of functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butoxycarbonyl (Boc) group, and an oxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-(Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)-L-tryptophyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid typically involves multiple steps:
Protection of Amino Groups: The L-tryptophan derivative is first protected using the Fmoc and Boc groups. This is usually achieved by reacting the amino acid with Fmoc-Cl and Boc2O under basic conditions.
Formation of Oxazolidine Ring: The protected amino acid is then reacted with a suitable aldehyde or ketone to form the oxazolidine ring. This step often requires acidic or basic catalysts to facilitate the ring closure.
Final Coupling: The final step involves coupling the protected amino acid with the oxazolidine ring to form the desired compound. This is typically done using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of flow microreactor systems, which have been shown to improve the efficiency and sustainability of chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan moiety.
Reduction: Reduction reactions can be performed on the oxazolidine ring or the fluorenylmethoxycarbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon of the Boc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to perform substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan moiety can lead to the formation of indole derivatives, while reduction of the oxazolidine ring can yield amino alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its protected amino groups make it particularly useful in peptide synthesis, where it can be incorporated into longer peptide chains without unwanted side reactions.
Biology
In biology, the compound can be used to study protein-ligand interactions. The presence of the Fmoc and Boc groups allows for easy attachment to solid supports, making it useful in affinity chromatography and other separation techniques.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The oxazolidine ring is a common motif in many pharmaceuticals, and modifications to this structure could lead to the development of new drugs.
Industry
In industry, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (5R)-3-(Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)-L-tryptophyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid involves interactions with various molecular targets. The Fmoc and Boc groups can interact with enzymes and receptors, while the oxazolidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
- Nepsilon-(tert-Butoxycarbonyl)-Nalpha-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine
Uniqueness
What sets (5R)-3-(Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)-L-tryptophyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid apart from similar compounds is its combination of functional groups. The presence of both Fmoc and Boc protecting groups, along with the oxazolidine ring, provides a unique set of chemical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C38H41N3O8 |
|---|---|
Poids moléculaire |
667.7 g/mol |
Nom IUPAC |
(5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C38H41N3O8/c1-22-32(34(43)44)41(38(5,6)48-22)33(42)30(19-23-20-40(36(46)49-37(2,3)4)31-18-12-11-13-24(23)31)39-35(45)47-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,22,29-30,32H,19,21H2,1-6H3,(H,39,45)(H,43,44)/t22-,30+,32?/m1/s1 |
Clé InChI |
XCLJOQSZEAUSDT-IDTHGENUSA-N |
SMILES isomérique |
C[C@@H]1C(N(C(O1)(C)C)C(=O)[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
SMILES canonique |
CC1C(N(C(O1)(C)C)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Anilino-1-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B13099456.png)
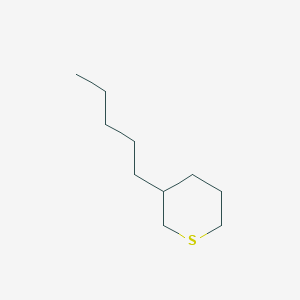
![7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13099473.png)

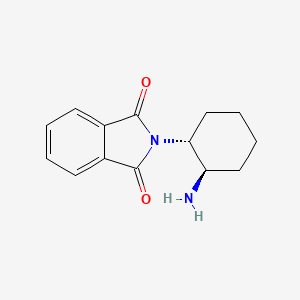

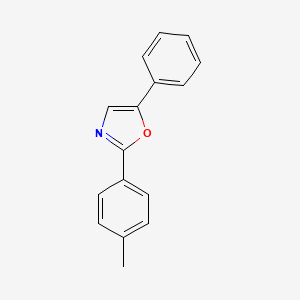
![tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13099510.png)
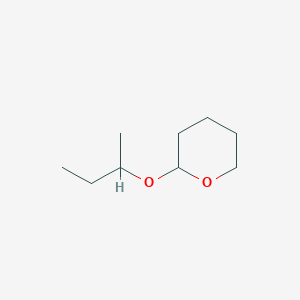
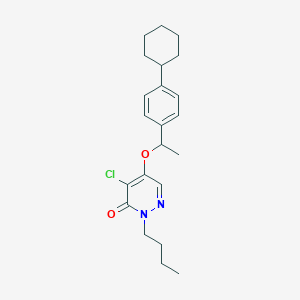

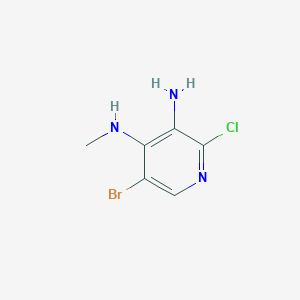
![3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione](/img/structure/B13099528.png)
![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)
